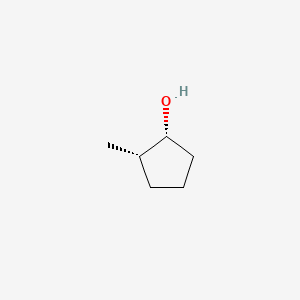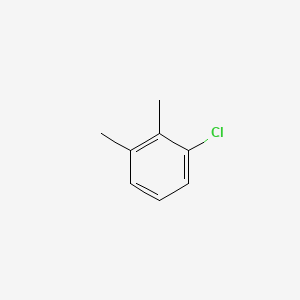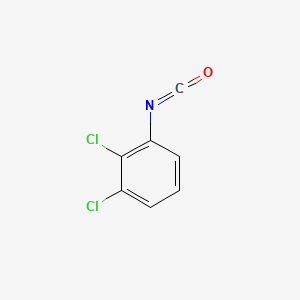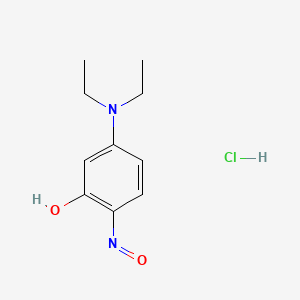
2-(2,4-Difluorophenoxy)-5-methylaniline
Übersicht
Beschreibung
2-(2,4-Difluorophenoxy)-5-methylaniline (DFMA) is an important organic compound that is used in a variety of scientific and industrial applications. DFMA is a fluoroalkyl-substituted aniline that is used as a precursor for the synthesis of a wide range of compounds including pharmaceuticals, agrochemicals, and other specialty chemicals. DFMA has several unique properties that make it an attractive choice for a variety of applications, including its low toxicity and its ability to act as a catalyst in certain reactions. In
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities
- A study on novel compounds synthesized from reactions involving chloro-isonitrosoacetophenone and various anilines, including 2-chloro-4-methylaniline and 2,4-dichloroaniline, found that these compounds exhibit promising antioxidant activities and lipid peroxidation inhibition. This suggests potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Imaging Probes for Alzheimer's Disease
- Research on radiofluoro-pegylated phenylbenzoxazole derivatives, closely related to 2-(2,4-Difluorophenoxy)-5-methylaniline, demonstrated their potential as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET) (Cui et al., 2012).
Synthesis and Optical Properties
- The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions provided insights into their non-linear optical properties and reactivity. This indicates possible applications in materials science and photonics (Rizwan et al., 2021).
Peroxidase-Coupler Reactions
- An electrochemical assay system based on peroxidase-couplers reactions involving organo-fluoro compounds, including 5-fluor-2-methylaniline, has been developed. This system can precisely measure peroxidase activity, indicating applications in enzyme assays and potentially in medical diagnostics (Siddiqi, 1982).
Analysis of Molecular Structure
- Fourier transform infrared and FT-Raman spectral analysis, along with ab initio calculations, were performed on 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. This research provides insights into the molecular structure and vibrational modes of similar compounds, which could be useful in material science and chemical engineering (Arjunan & Mohan, 2009).
Polymer Studies
- Studies on the chemical and electrochemical synthesis of poly-N-methylaniline, which shares structural similarities with this compound, highlight its potential applications in the field of conducting polymers and electronics (Comisso et al., 1988).
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-2-4-13(11(16)6-8)17-12-5-3-9(14)7-10(12)15/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSXFMNLXYGLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




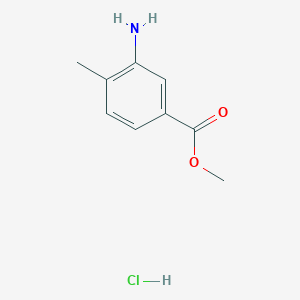
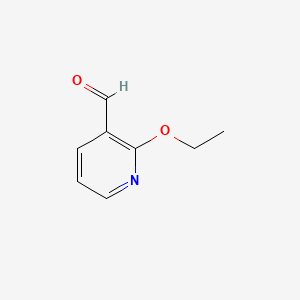
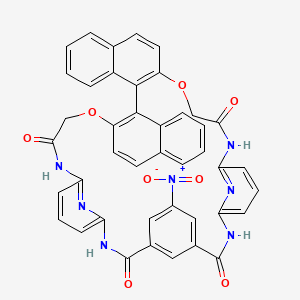
![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)



![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)
![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)
